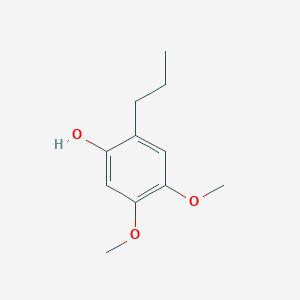
4,5-Dimethoxy-2-propylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxy-2-propylphenol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
4,5-Dimethoxy-2-propylphenol has the molecular formula C11H16O3 and features a phenolic structure with two methoxy groups at the 4 and 5 positions and a propyl group at the 2 position. This unique structure contributes to its biological activity and potential applications.
Pharmacological Applications
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to ameliorate memory impairment in models of neuroinflammation by inhibiting the STAT3 signaling pathway. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that it can inhibit tumor growth through various mechanisms, including modulation of cellular signaling pathways involved in cancer progression . The application of machine learning in drug discovery has facilitated the identification of compounds like this compound as potential leads for cancer treatment .
Biochemical Applications
1. Enzyme Modulation
This compound acts as an allosteric modulator for certain enzymes, such as COQ8A, which is involved in coenzyme Q biosynthesis. By enhancing nucleotide affinity and ATPase activity, this compound can influence cellular energy metabolism, making it a candidate for further research into metabolic disorders .
2. Laccase Production
The compound is also relevant in biotechnological applications involving laccases—enzymes that catalyze oxidation reactions. Studies have shown that laccases can utilize various phenolic compounds, including this compound, for bioremediation processes and industrial applications such as dye degradation and detoxification of environmental pollutants .
Table 1: Summary of Research Findings on this compound
特性
CAS番号 |
6906-69-0 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
4,5-dimethoxy-2-propylphenol |
InChI |
InChI=1S/C11H16O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h6-7,12H,4-5H2,1-3H3 |
InChIキー |
ISZBIRHKLDXQMU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1O)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













